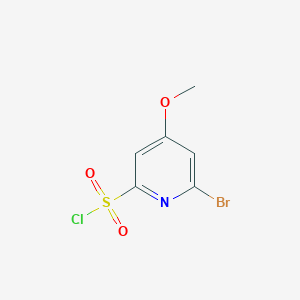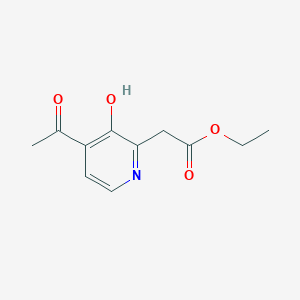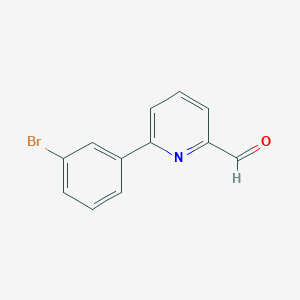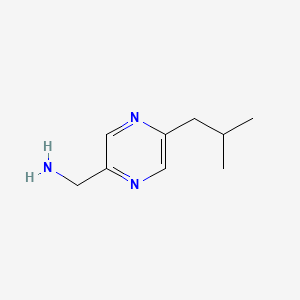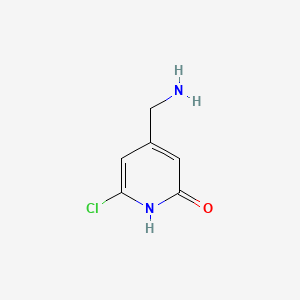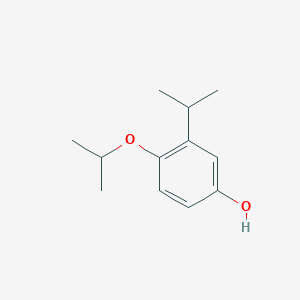
4-Isopropoxy-3-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropoxy-3-isopropylphenol is an organic compound characterized by the presence of an isopropoxy group and an isopropyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-3-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-isopropylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as phase transfer catalysts can also be employed to facilitate the reaction.
化学反応の分析
Types of Reactions: 4-Isopropoxy-3-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone methides, which are intermediates in further reactions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include atmospheric oxygen and iron(III) chloride.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidation can lead to the formation of dimeric and oligomeric products.
Substitution: Substitution reactions yield various ethers and esters depending on the reagents used.
科学的研究の応用
4-Isopropoxy-3-isopropylphenol has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as an intermediate in pharmaceutical synthesis.
Industry: It is used in the production of polymers and resins, where its phenolic structure contributes to desired mechanical and thermal properties.
作用機序
The mechanism of action of 4-Isopropoxy-3-isopropylphenol involves its interaction with biological membranes and enzymes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to the disruption of microbial cell membranes, resulting in cell lysis and death. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological targets.
類似化合物との比較
4-Isopropylphenol: Shares a similar phenolic structure but lacks the isopropoxy group.
3-Isopropylphenol: Similar in structure but with the isopropyl group in a different position.
2-Isopropylphenol: Another isomer with the isopropyl group in the ortho position.
Uniqueness: 4-Isopropoxy-3-isopropylphenol is unique due to the presence of both isopropoxy and isopropyl groups, which influence its chemical reactivity and biological activity. The combination of these groups enhances its lipophilicity and potential for diverse applications.
特性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
3-propan-2-yl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-7-10(13)5-6-12(11)14-9(3)4/h5-9,13H,1-4H3 |
InChIキー |
CTMCFSMCLRYHKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


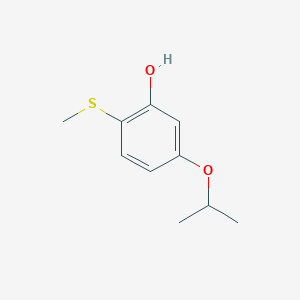
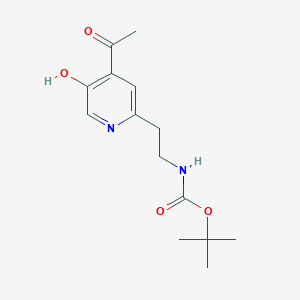
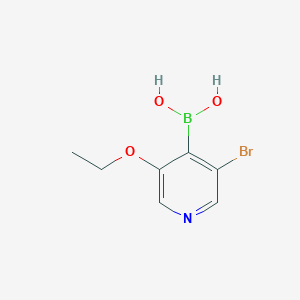
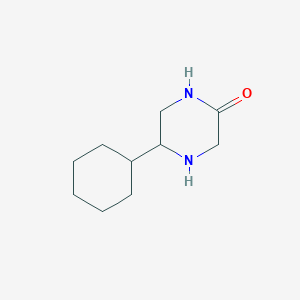
![1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)
